molecular formula C6H3F3N2O2 B1311870 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 306960-77-0

2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No. B1311870
M. Wt: 192.1 g/mol
InChI Key: RGLZXVNOHDUMRJ-UHFFFAOYSA-N
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Description

“2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a chemical compound used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .


Molecular Structure Analysis

The molecular formula of “2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is C6H3F3N2O2 . The structure of the compound includes a pyrimidine ring with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 5-position .


Physical And Chemical Properties Analysis

“2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a solid compound with a melting point of 170-175 °C . It is slightly soluble in water .

Scientific Research Applications

Generation and Functionalization

  • Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines : Research indicates that 5-pyrimidyllithium species are stable when flanked by electron-withdrawing substituents like trifluoromethyl. The study demonstrates the high-yield production of corresponding 5-carboxylic acids from various substituted pyrimidines, including 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, through halogen/metal permutation and carboxylation processes (Schlosser, Lefebvre, & Ondi, 2006).

Synthesis of Trifluoromethylated Analogues

  • Trifluoromethylated 4,5-Dihydroorotic Acid Analogues : A study has shown the synthesis of new trifluoromethylated analogues of 4,5-dihydroorotic acid and their esters, starting from 4-(trifluoromethyl)pyrimidin-2(1H)-ones. This research highlights the role of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid in synthesizing structurally distinct compounds with potential biological applications (Sukach et al., 2015).

Postsynthetic Modification of Oligonucleotides

  • Construction of Pyrimidine Bases with Carboxylic Acid Equivalents : Research has explored the postsynthetic modification of oligonucleotides containing 2′‐deoxy‐5‐trifluoromethyluridine and 2′‐deoxy‐5‐trifluoromethylcytidine. This study demonstrates the conversion of the trifluoromethyl group at the C5 position of pyrimidine bases into various carboxylic acid equivalents, showcasing the versatility of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid in nucleic acid chemistry (Ito, Yamamoto, & Hari, 2019).

Metal Complexes with Pyrimidinecarboxylic Acids

  • Thermal and Spectroscopic Studies of Metal Complexes : A study on the metal complexes of pyrimidine-5-carboxylic and pyrimidine-2-carboxylic acids reveals insights into their thermal behavior, spectroscopic properties, and crystal structures. The role of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid in forming these complexes highlights its significance in materials science and coordination chemistry (Świderski et al., 2019).

Synthesis of Pyrimidine Derivatives

  • Pyrimidine-Based Compound Synthesis : The synthesis of a range of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines from various precursors, including 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, has been studied, suggesting its utility in creating diverse pyrimidine derivatives with potential pharmacological relevance (Flores et al., 2006).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for “2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” are not mentioned in the available resources, it’s worth noting that similar compounds have been studied for their antimicrobial activity . This suggests potential future research directions in exploring the biological activities of such compounds.

properties

IUPAC Name

2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLZXVNOHDUMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442047
Record name 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

CAS RN

306960-77-0
Record name 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Purushothaman, P Arumugam, G Kulsi… - European Journal of …, 2018 - Elsevier
Selective inhibition of phosphodiesterase (PDE) 4B favorably suppresses the synthesis of inflammatory cytokines and subsequently arrest the development of atopic dermatitis via …
Number of citations: 21 www.sciencedirect.com
X Liu, M Wang, M Yang, H Sun, B Wang, X Pan… - European Journal of …, 2023 - Elsevier
Stimulator of interferon genes (STING) is a crucial adaptor protein that can regulate the innate immune response by inducing the secretion of type Ι interferons and other cytokines after …
Number of citations: 3 www.sciencedirect.com

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